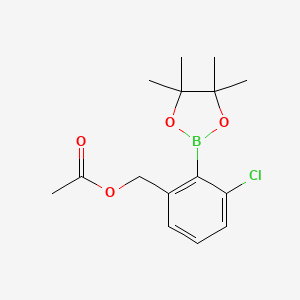
2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a type of boronic ester . Boronic esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The molecular structure of 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is represented by the linear formula C16H23O4B .Chemical Reactions Analysis
Boronic esters, including 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester, can undergo a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is utilized in various organic synthesis reactions, including the RuH(2)(CO)(PPh(3))(3)-catalyzed regioselective arylation of aromatic ketones with arylboronates via carbon-hydrogen bond cleavage. This process demonstrates the compound's role in facilitating the ortho-arylation of aromatic ketones, yielding products with high selectivity and moderate yields, highlighting its utility in the synthesis of complex organic molecules (Kakiuchi et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound finds application in the synthesis of hyperbranched polythiophene with a controlled degree of branching. This is achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction, utilizing the compound as a key monomer. The process results in nearly defect-free hyperbranched polythiophenes, indicating its potential for creating advanced materials with specific optical and electronic properties (Segawa et al., 2013).
Photoluminescence Research
Another intriguing application is in the study of photoluminescence properties of arylboronic esters. Research has uncovered that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state. Theoretical calculations suggest that 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester undergoes specific distortions in the excited state, contributing to its phosphorescent properties. This finding challenges the conventional understanding of phosphorescence in organic molecules and opens new avenues for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).
Drug Delivery Systems
The compound's utility extends to biomedical applications, particularly in the development of H2O2-cleavable poly(ester-amide)s for potential use in drug delivery systems. This synthesis showcases the integration of the phenylboronic acid ester into the polymer backbone, facilitating controlled release mechanisms in response to hydrogen peroxide. This feature is particularly relevant for creating responsive drug delivery vehicles that can release therapeutic agents in response to specific biological stimuli (Cui et al., 2017).
Eigenschaften
IUPAC Name |
[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-10(18)19-9-11-7-6-8-12(17)13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPTOOCEBHZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)
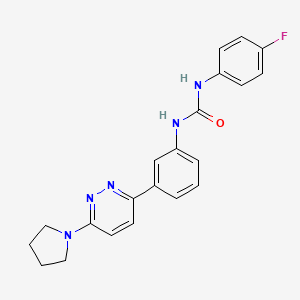
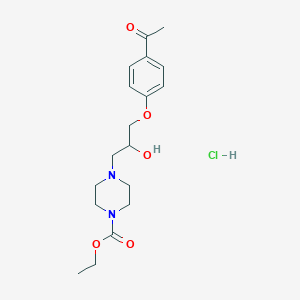
![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
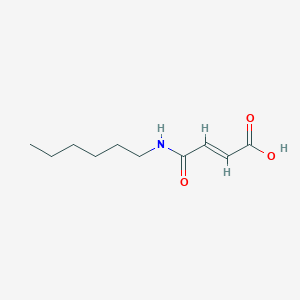
![methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2822791.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)
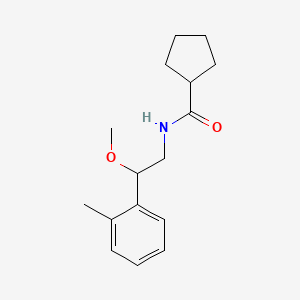
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)